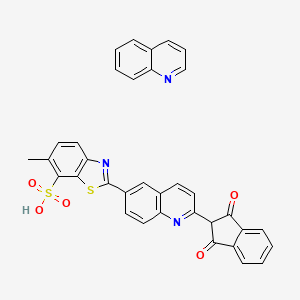![molecular formula C36H81BO3Sn3 B13778315 Tris[(tributylstannyl)oxy]borane CAS No. 7141-19-7](/img/structure/B13778315.png)
Tris[(tributylstannyl)oxy]borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[(tributylstannyl)oxy]borane is a chemical compound with the molecular formula C36H81BO3Sn3 and a molecular weight of 928.96754 . . This compound is characterized by the presence of three tributylstannyl groups attached to a borane core, making it a unique organotin compound.
Preparation Methods
The synthesis of tris[(tributylstannyl)oxy]borane typically involves the reaction of boron trioxide with tributyltin oxide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through various techniques such as recrystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Tris[(tributylstannyl)oxy]borane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tris[(tributylstannyl)oxy]borane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of tris[(tributylstannyl)oxy]borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules . This property makes it a valuable catalyst in various organic reactions. The molecular targets and pathways involved in its action depend on the specific reaction and the nature of the interacting molecules .
Comparison with Similar Compounds
Tris[(tributylstannyl)oxy]borane can be compared with other similar compounds such as tris(pentafluorophenyl)borane and tris(3,4,5-trifluorophenyl)borane . These compounds also act as Lewis acids and are used in similar catalytic applications. this compound is unique due to the presence of tributylstannyl groups, which impart different reactivity and properties compared to other borane derivatives .
Similar compounds include:
- Tris(pentafluorophenyl)borane
- Tris(3,4,5-trifluorophenyl)borane
- Tris(bis(trifluoromethyl)phenyl)borane
Properties
CAS No. |
7141-19-7 |
|---|---|
Molecular Formula |
C36H81BO3Sn3 |
Molecular Weight |
929.0 g/mol |
IUPAC Name |
tris(tributylstannyl) borate |
InChI |
InChI=1S/9C4H9.BO3.3Sn/c9*1-3-4-2;2-1(3)4;;;/h9*1,3-4H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
InChI Key |
MIBOUHLEDOATFN-UHFFFAOYSA-N |
Canonical SMILES |
B(O[Sn](CCCC)(CCCC)CCCC)(O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


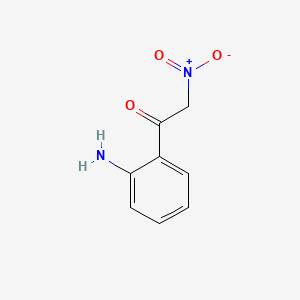
![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)
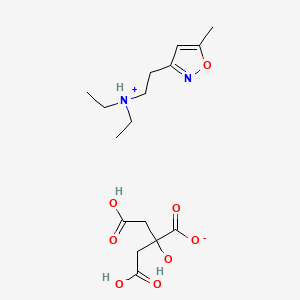
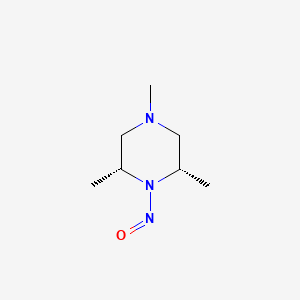
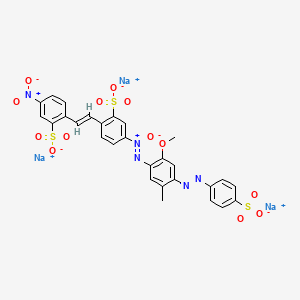
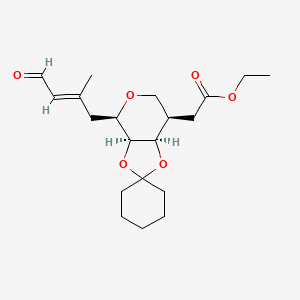
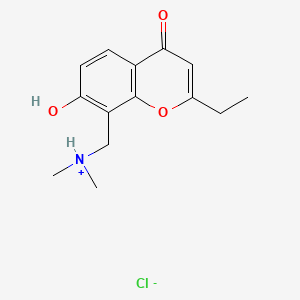
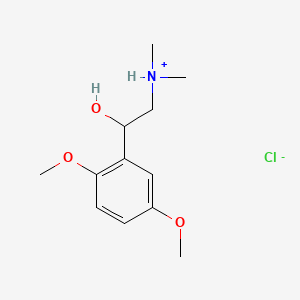

![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)
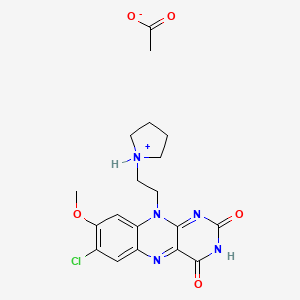
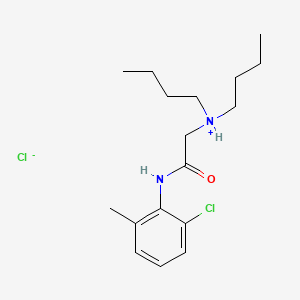
![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)
